molecular formula C15H17NO6S2 B1598308 2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide CAS No. 887406-79-3

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide

Cat. No. B1598308
M. Wt: 371.4 g/mol
InChI Key: QDGMKGDMTFRXOJ-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide, commonly known as MOCET, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of chromen-4-one, a type of heterocyclic compound, and is structurally similar to other compounds such as 7-methoxy-2-oxochromen-4-yl acetate and 7-methoxy-2-oxochromen-4-yl thioacetate. MOCET is of particular interest due to its unique properties and potential applications in various fields of scientific research.

Scientific Research Applications

MOCET has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a fluorescent label for the detection of proteins, and as a substrate for the study of enzyme kinetics. Additionally, it has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.

Mechanism Of Action

MOCET is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

MOCET has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

MOCET has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, it is important to note that it is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

The potential applications of MOCET are numerous and there are a variety of future directions for research. These include further research into the biochemical and physiological effects of MOCET, as well as research into the potential uses of MOCET in drug development. Additionally, further research into the mechanism of action of MOCET and its potential therapeutic applications is warranted. Finally, further research into the synthesis of MOCET and its potential uses as a fluorescent label for the detection of proteins is also of interest.

properties

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-20-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-24(19,23)21-2/h3-4,8-9H,5-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMKGDMTFRXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCS(=O)(=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405568
Record name N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide

CAS RN

887406-79-3
Record name N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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